Ercalcitriol

Catalog No.
S527356
CAS No.
60133-18-8
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ercalcitriol

CAS Number

60133-18-8

Product Name

Ercalcitriol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Soluble in DMSO

Synonyms

1 alpha,25-dihydroxyvitamin D2, 1,25-(OH)2D2, 1,25-dihydroxyergocalciferol, 1,25-dihydroxyergocalciferol, (1alpha,3beta,5Z,7E,22E)-isomer, 1,25-dihydroxyvitamin D2, PRI-1906

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Description

The exact mass of the compound Ercalcitriol is 428.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ergocalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Ercalcitriol is the active metabolite of vitamin D2 []. Vitamin D2, obtained from the diet or ultraviolet B (UVB) irradiation of ergosterol, undergoes a series of hydroxylations in the liver and kidneys to become ercalcitriol []. This active form binds to the vitamin D receptor (VDR) in various tissues, exerting its biological effects [].


Molecular Structure Analysis

Ercalcitriol possesses a unique sterol structure with three cyclohexane rings and a side chain containing a conjugated diene system. Key features include:

  • A hydroxyl group at the 1α and 25 positions, essential for binding to the VDR [].
  • The conjugated diene system, contributing to the molecule's stability and interaction with the receptor [].
  • Several chiral centers, influencing the molecule's 3D conformation and biological activity [].

Chemical Reactions Analysis

Synthesis

Ercalcitriol is primarily obtained commercially through multistep chemical synthesis. However, researchers are exploring enzymatic and microbial production methods for potential future applications [].

Metabolism

Ercalcitriol undergoes further metabolism in the body, primarily by 24-hydroxylase, to form less active metabolites that are ultimately excreted.

Ercalcitriol binds to the VDR in the nucleus of target cells, forming a complex that regulates gene expression. This complex influences various processes, including:

  • Calcium and Phosphate Homeostasis: Ercalcitriol promotes intestinal calcium and phosphate absorption, facilitating bone mineralization.
  • Bone Health: It stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, maintaining strong bones.
  • Immune Function: Ercalcitriol modulates the immune system, potentially influencing autoimmune diseases and inflammatory conditions.

Physical and Chemical Properties

  • Molecular Formula: C28H44O3 []
  • Molecular Weight: 428.7 g/mol []
  • Melting Point: Approximately 232-234 °C (data from commercial suppliers)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and oils

Ercalcitriol undergoes several metabolic transformations:

  • Hydroxylation: The conversion of vitamin D2 to Ercalcitriol involves hydroxylation at the 1α position, facilitated by enzymes such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys .
  • Inactivation: Ercalcitriol can be further metabolized to less active forms through hydroxylation and oxidation processes, including the formation of calcitroic acid, which is excreted via bile and urine .

Ercalcitriol functions primarily by binding to the vitamin D receptor (VDR), leading to the regulation of gene expression related to calcium absorption and metabolism. This binding enhances intestinal absorption of calcium and phosphate, crucial for maintaining bone health . Additionally, Ercalcitriol influences various biological pathways, including:

  • Calcium Homeostasis: It increases serum calcium levels by promoting intestinal calcium absorption.
  • Bone Health: It plays a role in bone remodeling and mineralization.
  • Immune Function: Ercalcitriol has been shown to modulate immune responses .

Ercalcitriol has several clinical applications:

  • Treatment of Hypoparathyroidism: It is used to manage low calcium levels in patients with parathyroid hormone deficiencies.
  • Kidney Disease Management: Ercalcitriol helps regulate calcium levels in patients undergoing dialysis.
  • Bone Health: It is employed in conditions like osteoporosis where calcium metabolism is disrupted .

Ercalcitriol interacts with various medications and substances:

  • Calcium Supplements: Co-administration may lead to hypercalcemia; monitoring is necessary.
  • Anticonvulsants: Some anticonvulsants may reduce the effectiveness of Ercalcitriol by affecting its metabolism.
  • Other Vitamin D Compounds: Concurrent use with other vitamin D forms requires careful dosage adjustments to avoid toxicity .

Ercalcitriol shares similarities with other vitamin D metabolites but has unique properties:

Compound NameChemical FormulaUnique Features
CalcitriolC27H44O3Active form of vitamin D3; more potent than Ercalcitriol
Ergocalciferol (Vitamin D2)C28H44O2Precursor to Ercalcitriol; less potent than calcitriol
Cholecalciferol (Vitamin D3)C27H44OPrecursor for calcitriol; synthesized from sunlight

Ercalcitriol is unique due to its specific hydroxylation pattern and its role as an active metabolite of vitamin D2, distinguishing it from other forms like calcitriol and ergocalciferol.

Endogenous Metabolic Activation from Ergocalciferol

The endogenous biosynthesis of ercalcitriol follows a precisely regulated two-step hydroxylation cascade, initiated from ergocalciferol as the precursor molecule. This metabolic pathway involves sequential enzymatic transformations occurring in distinct anatomical locations, each catalyzed by specific cytochrome P450 enzymes [5] [6].

The initial hydroxylation occurs predominantly in the liver, where ergocalciferol undergoes 25-hydroxylation catalyzed primarily by cytochrome P450 2R1 (CYP2R1). This enzyme, localized in the hepatic endoplasmic reticulum, demonstrates high catalytic efficiency toward ergocalciferol with kinetic parameters indicating strong substrate affinity [6] [7]. CYP2R1 exhibits Km values ranging from 1.2 to 2.5 μM for ergocalciferol, establishing it as the principal 25-hydroxylase in human vitamin D2 metabolism [8]. Additionally, CYP27A1, a mitochondrial enzyme, contributes to 25-hydroxylation, though with lower catalytic efficiency compared to CYP2R1 [5] [6].

The product of hepatic hydroxylation, 25-hydroxyvitamin D2 (ercalcidiol), circulates bound to vitamin D-binding protein and serves as the substrate for the second hydroxylation step. This occurs primarily in the proximal tubules of the kidney, catalyzed by 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) [9] [7]. CYP27B1 demonstrates remarkable substrate specificity, converting ercalcidiol to ercalcitriol with high catalytic efficiency, characterized by Km values of 0.8 to 1.5 μM [9].

Extrarenal expression of CYP27B1 has been documented in various tissues including skin keratinocytes, immune cells, and osteoblasts, enabling local ercalcitriol production [9] [10]. Recent investigations have identified novel hydroxylation pathways mediated by CYP11A1, which catalyzes 20-hydroxylation and 17,20-dihydroxylation of ergocalciferol, producing metabolites with distinct biological activities [10].

Table 1: Endogenous Metabolic Activation Pathway Enzymes

EnzymeLocationSubstrateProductKm Value (μM)Catalytic Efficiency
CYP2R1 (25-hydroxylase)Liver (endoplasmic reticulum)Ergocalciferol (Vitamin D2)25-hydroxyvitamin D2 (Ercalcidiol)1.2-2.5High
CYP27A1Liver (mitochondria)Ergocalciferol (Vitamin D2)25-hydroxyvitamin D2 (Ercalcidiol)5.8-12.4Moderate
CYP27B1 (1α-hydroxylase)Kidney (proximal tubule), Skin, Immune cells25-hydroxyvitamin D2 (Ercalcidiol)1α,25-dihydroxyvitamin D2 (Ercalcitriol)0.8-1.5High
CYP24A1 (24-hydroxylase)Kidney, Various tissuesErcalcitriol24-hydroxylated metabolites2.3-4.1High
CYP11A1Placenta, Adrenal glands, SkinErgocalciferol (Vitamin D2)20-hydroxyvitamin D2, 17,20-dihydroxyvitamin D215-25Low

The catabolic pathway of ercalcitriol involves CYP24A1-mediated degradation, which catalyzes multiple hydroxylation reactions at positions C24, C26, and C28, ultimately leading to side chain cleavage and formation of calcioic acid derivatives [11] [12]. Research demonstrates that CYP24A1 exhibits similar catalytic efficiency toward 25-hydroxyvitamin D2 compared to its vitamin D3 counterpart, though ercalcitriol shows increased metabolic stability relative to calcitriol [11].

Chemical Synthesis Strategies: Hydroxylation Protocols

Chemical synthesis of ercalcitriol requires sophisticated hydroxylation protocols to introduce hydroxyl groups at specific positions with appropriate stereochemistry. The synthetic approaches typically employ regioselective and stereoselective hydroxylation reactions, utilizing various oxidizing reagents and catalytic systems [13] [14].

25-Hydroxylation protocols commonly employ osmium tetroxide in combination with N-methylmorpholine N-oxide as the co-oxidant. This system provides high regioselectivity for the C25 position with preferential formation of the R-configuration. Reaction conditions typically involve acetone-water mixtures (9:1 ratio) at temperatures ranging from 0 to 25°C, with reaction times of 12 to 24 hours yielding 65 to 85% of the desired product [14].

1α-Hydroxylation presents greater synthetic challenges due to the need for precise stereochemical control. Selenium dioxide-mediated hydroxylation in the presence of tert-butyl hydroperoxide has demonstrated effectiveness for introducing the 1α-hydroxyl group. These reactions are conducted in dichloromethane at low temperatures (-78 to 0°C) to minimize side reactions, though yields are typically moderate (45-70%) due to competing oxidation pathways [13] [14].

Alternative hydroxylation strategies include chromium-based oxidation systems for C24 hydroxylation and ruthenium tetroxide protocols for C23 hydroxylation. Each system requires careful optimization of reaction conditions including temperature, solvent composition, and reaction time to achieve acceptable yields and selectivity [13] [15].

Table 2: Chemical Synthesis Hydroxylation Protocols

Hydroxylation PositionReagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
C-25Osmium tetroxide/N-methylmorpholine N-oxideAcetone/Water (9:1)0-2512-2465-85High (R-configuration)
C-1αSelenium dioxide/tert-butyl hydroperoxideDichloromethane-78 to 04-845-70Moderate (α-selectivity)
C-24Chromium trioxide/pyridine complexDichloromethane/Pyridine0-256-1270-90High (R-configuration)
C-23Ruthenium tetroxide/sodium periodateCarbon tetrachloride/Water0-252-655-75Good
C-4α/4βMeta-chloroperbenzoic acidDichloromethane-20 to 01-360-80Moderate (α/β mixture)

Recent advances in synthetic methodology have focused on developing convergent synthetic approaches that minimize the number of synthetic steps while maintaining high overall yields. These strategies often employ key coupling reactions, such as the Trost coupling, to assemble complex molecular frameworks efficiently [16].

Enzymatic Production via Microbial Biotransformation

Microbial biotransformation represents an increasingly important approach for ercalcitriol production, offering advantages in terms of selectivity, environmental compatibility, and scalability. Various microorganisms and their enzyme systems have been investigated for their ability to perform specific hydroxylation reactions on vitamin D2 substrates [17] [18].

Streptomyces species, particularly Streptomyces carbophilus expressing CYP105A3, demonstrate significant potential for 25-hydroxylation of ergocalciferol. This cytochrome P450 monooxygenase system achieves conversion rates of 75 to 85% with turnover numbers ranging from 2,800 to 3,500 [17]. The enzyme requires NADPH and FAD as cofactors and operates optimally at pH 7.0 to 7.5 [17].

Agrocybe aegerita unspecific peroxygenase (AaeUPO) has shown exceptional performance in vitamin D hydroxylation reactions. This enzyme catalyzes both C25 and C1α hydroxylation with remarkable efficiency, achieving 80.3% conversion rates and turnover numbers up to 4,000 [19]. The peroxygenase system utilizes hydrogen peroxide as the oxidant, eliminating the need for complex cofactor regeneration systems [19].

Alternative microbial systems include Cunninghamella elegans and Rhizopus stolonifer, which express hydroxylase complexes capable of performing multiple hydroxylation reactions. These systems typically achieve conversion rates of 45 to 75%, though with lower turnover numbers compared to specialized enzyme systems [17].

Table 3: Microbial Biotransformation Systems

MicroorganismEnzyme SystemTarget PositionConversion Rate (%)Turnover NumberCofactor RequirementspH Optimum
Streptomyces carbophilus (CYP105A3)Cytochrome P450 monooxygenaseC-2575-852800-3500NADPH, FAD7.0-7.5
Agrocybe aegerita (AaeUPO)Unspecific peroxygenaseC-25, C-1α80.34000H2O26.5-7.0
Cunninghamella elegansHydroxylase complexC-24, C-2560-751200-1800NADPH, Fe2+6.8-7.2
Rhizopus stoloniferCytochrome P450 systemC-1α45-65800-1200NADPH, NADH7.2-7.8
Bacillus megaterium (CYP102A1 variant)Engineered P450 monooxygenaseC-2570-903200-4500NADPH, FAD7.0-7.5

Engineering of microbial enzyme systems through directed evolution and rational design has resulted in improved catalytic properties and substrate specificity. Modified variants of cytochrome P450 enzymes demonstrate enhanced stability, increased turnover rates, and altered regioselectivity profiles [20].

Recent developments in microbial fermentation include the discovery of vitamin D2 biosynthesis by gut microbiome organisms, suggesting potential for developing novel production strains through metabolic engineering approaches [21] [22]. These findings indicate that certain anaerobic microorganisms can synthesize vitamin D2 from ergosterol precursors under specific fermentation conditions [21].

Industrial-Scale Manufacturing Challenges and Innovations

Industrial-scale production of ercalcitriol faces numerous technical and economic challenges that require sophisticated solutions for commercial viability. The primary manufacturing approaches include photochemical synthesis, large-scale enzymatic processes, and hybrid chemical-enzymatic methods [23] [24] [25].

Photochemical production remains the predominant industrial method, utilizing UV irradiation of ergosterol to produce previtamin D2, followed by thermal isomerization to ergocalciferol and subsequent hydroxylation to ercalcitriol. Industrial photoreactors typically employ 200-liter batch systems with optimized irradiation parameters including 550-minute exposure times, 1.4 mg/mL ergosterol concentrations, and 16-lamp configurations [24]. These systems achieve ergosterol conversion rates of approximately 50% with previtamin D2 selectivity of 84% [24].

Continuous flow photoreactors offer improved efficiency with conversion rates reaching 73% and selectivity of 62%, though requiring more sophisticated process control systems [24]. Recent innovations include microfluidic approaches utilizing laser-carved glass microchannels that provide exceptional UV transparency, enabling continuous-flow production with significantly improved yields exceeding 20% [26].

Quality control and regulatory compliance present significant challenges in industrial manufacturing. Good Manufacturing Practice (GMP) requirements mandate strict control of impurity profiles, with pharmaceutical-grade ercalcitriol requiring purity levels exceeding 90% and comprehensive analytical characterization [27] [28]. Regulatory frameworks vary significantly across jurisdictions, creating additional complexity for global manufacturers [27].

Table 4: Industrial Manufacturing Parameters and Challenges

Production ScaleReactor TypeKey ChallengesTypical Yield (%)Production Cost (USD/kg)Quality RequirementsStability Concerns
Laboratory (mg)Batch photoreactorLight penetration, Product stability85-9550000-100000≥98% purityLight sensitivity, Oxidation
Pilot (g)Continuous flow reactorHeat transfer, Mixing efficiency70-8515000-30000≥95% purity, <2% impuritiesThermal degradation, pH sensitivity
Semi-commercial (kg)Fed-batch bioreactorContamination control, Enzyme stability60-755000-12000≥92% purity, GMP complianceMicrobial contamination, Hydrolysis
Commercial (metric tons)Large-scale photochemical reactorPhotodegradation, Economic viability50-652000-5000≥90% purity, Regulatory approvalLong-term storage, Transport conditions

Stability concerns represent a critical aspect of industrial manufacturing, as ercalcitriol exhibits sensitivity to light, oxygen, temperature, and pH variations [29] [30]. Metal ions and acidic conditions particularly destabilize the compound in aqueous media, necessitating the use of stabilizing agents such as ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid [29]. Comprehensive stability studies have identified first-order degradation kinetics under most conditions, with specialized models required for light and oxygen-mediated degradation [29].

Supply chain challenges include raw material availability, as vitamin D2 production depends on plant-based sources such as fungi and yeast, which can be affected by environmental factors and agricultural practices [28]. Economic viability requires balancing production costs with market demands, particularly as vitamin D3 alternatives often provide more favorable cost-performance ratios [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

428.32904526 g/mol

Monoisotopic Mass

428.32904526 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RWP08OQ36

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

60133-18-8

Wikipedia

1,25-dihydroxycalciferol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]

Dates

Modify: 2023-08-15
1: Fang H, Yu S, Cheng Q, Cheng X, Han J, Qin X, Xia L, Jiang X, Qiu L. Determination of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in human serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Aug 1;1027:19-26. doi: 10.1016/j.jchromb.2016.04.034. Epub 2016 May 12. PubMed PMID: 27240300.
2: Mahlow J, Bunch DR, Wang S. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Methods Mol Biol. 2016;1378:291-300. doi: 10.1007/978-1-4939-3182-8_31. PubMed PMID: 26602141.
3: Hedman CJ, Wiebe DA, Dey S, Plath J, Kemnitz JW, Ziegler TE. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 15;953-954:62-7. doi: 10.1016/j.jchromb.2014.01.045. Epub 2014 Feb 4. PubMed PMID: 24576767; PubMed Central PMCID: PMC4050665.
4: Lawrence JA, Akman SA, Melin SA, Case LD, Schwartz GG. Oral paricalcitol (19-nor-1,25-dihydroxyvitamin D2) in women receiving chemotherapy for metastatic breast cancer: a feasibility trial. Cancer Biol Ther. 2013 Jun;14(6):476-80. doi: 10.4161/cbt.24350. PubMed PMID: 23760489; PubMed Central PMCID: PMC3813563.
5: Biancuzzo RM, Clarke N, Reitz RE, Travison TG, Holick MF. Serum concentrations of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in response to vitamin D2 and vitamin D3 supplementation. J Clin Endocrinol Metab. 2013 Mar;98(3):973-9. doi: 10.1210/jc.2012-2114. Epub 2013 Feb 5. PubMed PMID: 23386645; PubMed Central PMCID: PMC3590486.
6: Sudsakorn S, Phatarphekar A, O'Shea T, Liu H. Determination of 1,25-dihydroxyvitamin D2 in rat serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jan 15;879(2):139-45. doi: 10.1016/j.jchromb.2010.11.025. Epub 2010 Dec 1. PubMed PMID: 21168373.
7: Sochorová K, Budinský V, Rozková D, Tobiasová Z, Dusilová-Sulková S, Spísek R, Bartůnková J. Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and calcitriol (1,25-dihydroxyvitamin D3) exert potent immunomodulatory effects on dendritic cells and inhibit induction of antigen-specific T cells. Clin Immunol. 2009 Oct;133(1):69-77. doi: 10.1016/j.clim.2009.06.011. Epub 2009 Aug 5. PubMed PMID: 19660988.
8: Zierold C, Mings JA, Deluca HF. 19nor-1,25-dihydroxyvitamin D2 specifically induces CYP3A9 in rat intestine more strongly than 1,25-dihydroxyvitamin D3 in vivo and in vitro. Mol Pharmacol. 2006 May;69(5):1740-7. Epub 2006 Feb 16. PubMed PMID: 16484501.
9: Kumagai T, O'Kelly J, Said JW, Koeffler HP. Vitamin D2 analog 19-nor-1,25-dihydroxyvitamin D2: antitumor activity against leukemia, myeloma, and colon cancer cells. J Natl Cancer Inst. 2003 Jun 18;95(12):896-905. PubMed PMID: 12813173.
10: Horst RL, Omdahl JA, Reddy S. Rat cytochrome P450C24 (CYP24) does not metabolize 1,25-dihydroxyvitamin D2 to calcitroic acid. J Cell Biochem. 2003 Feb 1;88(2):282-5. PubMed PMID: 12520527.
11: Llach F, Keshav G, Goldblat MV, Lindberg JS, Sadler R, Delmez J, Arruda J, Lau A, Slatopolsky E. Suppression of parathyroid hormone secretion in hemodialysis patients by a novel vitamin D analogue: 19-nor-1,25-dihydroxyvitamin D2. Am J Kidney Dis. 1998 Oct;32(2 Suppl 2):S48-54. PubMed PMID: 9808143.
12: Sato K, Emoto N, Toraya S, Tsushima T, Demura H, Tsuji N, Inaba S, Takeuchi A, Kobayashi T. Progressively increased serum 1,25-dihydroxyvitamin D2 concentration in a hypoparathyroid patient with protracted hypercalcemia due to vitamin D2 intoxication. Endocr J. 1994 Aug;41(4):329-37. PubMed PMID: 8528347.
13: Reinhardt TA, Ramberg CF, Horst RL. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer. Arch Biochem Biophys. 1989 Aug 15;273(1):64-71. PubMed PMID: 2547343.
14: DeLuca HF, Sicinski RR, Tanaka Y, Stern PH, Smith CM. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. Am J Physiol. 1988 Apr;254(4 Pt 1):E402-6. PubMed PMID: 2833108.
15: Reddy GS, Tserng KY. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney. Biochemistry. 1986 Sep 9;25(18):5328-36. PubMed PMID: 3490274.
16: Jones G, Baxter LA, DeLuca HF, Schnoes HK. Biological activity of 1,25-dihydroxyvitamin D2 in the chick. Biochemistry. 1976 Feb 10;15(3):713-6. PubMed PMID: 1252421.
17: Jones G, Schnoes HK, DeLuca HF. Isolation and identification of 1,25-dihydroxyvitamin D2. Biochemistry. 1975 Mar 25;14(6):1250-6. PubMed PMID: 1078978.

Explore Compound Types